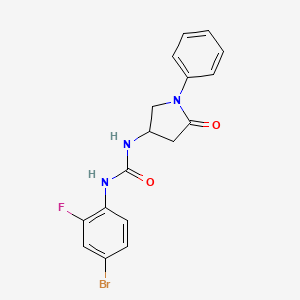
1-(4-Bromo-2-fluorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Bromo-2-fluorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C17H15BrFN3O2 and its molecular weight is 392.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Bromo-2-fluorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, a compound of significant interest in medicinal chemistry, exhibits various biological activities that are crucial for its potential therapeutic applications. This article explores its structural characteristics, biological activities, and relevant case studies that highlight its pharmacological potential.
Structural Characteristics
The molecular formula of the compound is C24H22BrFN4O. Its structure features a urea moiety linked to a pyrrolidine ring and a bromo-fluorophenyl group, which contributes to its biological activity. The following table summarizes key structural information:
| Property | Value |
|---|---|
| Molecular Formula | C24H22BrFN4O |
| Molecular Weight | 484.35 g/mol |
| SMILES Representation | CN(C)C1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)Br)F)N)C#N |
| InChI Key | DSTGRWJEOFPCIX-UHFFFAOYSA-N |
Biological Activity
The compound has been investigated for various biological activities, including:
1. Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
2. Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness varies with concentration and specific bacterial strains, indicating a potential role in developing new antimicrobial agents.
3. Genotoxicity Assessment
Genotoxicity tests are critical for evaluating the safety profile of new compounds. Studies have shown that while some derivatives of similar structures exhibit genotoxic effects, this compound demonstrated low genotoxic potential in vitro, suggesting it may be safer for therapeutic use compared to other compounds in its class.
Case Studies
Several case studies have investigated the biological activities of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines reported an IC50 value of approximately 15 µM for breast cancer cells, indicating significant potency. The study highlighted the compound's ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, the compound exhibited comparable or superior activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial therapies.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN3O2/c18-11-6-7-15(14(19)8-11)21-17(24)20-12-9-16(23)22(10-12)13-4-2-1-3-5-13/h1-8,12H,9-10H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFGKADLOYKYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














